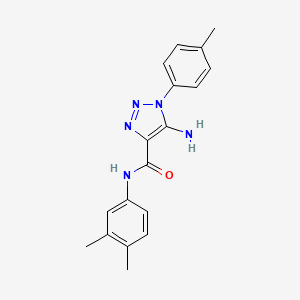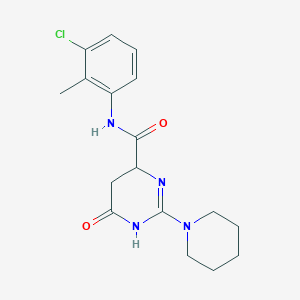![molecular formula C21H23N3O2S B4693144 N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
説明
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, also known as PAC-1, is a small molecule that has gained attention due to its potential as an anticancer agent. This molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide targets procaspase-3, an inactive form of caspase-3, and activates it. This leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells. This can lead to increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to induce autophagy in cancer cells, which can lead to increased sensitivity to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is that it has been shown to be effective in inducing apoptosis in cancer cells. Another advantage is that it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. One limitation of using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is that it can be difficult to synthesize, requiring a multistep process involving the reaction of various chemicals.
将来の方向性
There are several future directions for N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide research. One direction is to further explore its potential as an anticancer agent, specifically in the treatment of solid tumors. Another direction is to explore its potential as an adjuvant therapy in combination with chemotherapy and radiation therapy. Additionally, further research is needed to optimize the synthesis method for N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, making it more efficient and cost-effective. Finally, research is needed to explore the potential of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in other areas, such as neurodegenerative diseases.
Conclusion:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is a small molecule with potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and sensitize them to radiation therapy. While there are limitations to using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments, there are several future directions for research, including exploring its potential as an adjuvant therapy and optimizing its synthesis method. Overall, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide shows promise as a potential treatment for cancer and other diseases.
科学的研究の応用
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors. Studies have shown that N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide induces apoptosis in cancer cells by targeting procaspase-3, an inactive form of caspase-3, and activating it. This leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy.
特性
IUPAC Name |
N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-12-19(25)22-17-10-7-11-18(15-17)23-21(27)24-20(26)14-13-16-8-5-4-6-9-16/h4-11,13-15H,2-3,12H2,1H3,(H,22,25)(H2,23,24,26,27)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFMPGBEGZIARZ-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693065.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4693071.png)
![{4-[(1,3-benzoxazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4693074.png)


![2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4693103.png)
![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4693115.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)
![1-ethyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693126.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)